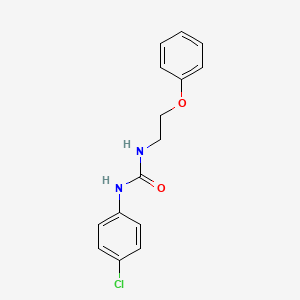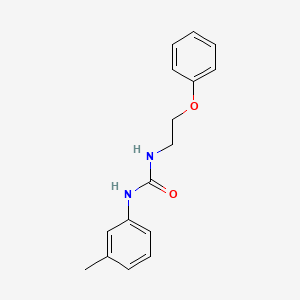![molecular formula C16H12ClNO5 B6574095 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate CAS No. 1105243-79-5](/img/structure/B6574095.png)
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, an oxazole ring, and a chlorophenoxy group. Furan is a heterocyclic compound with a 5-membered aromatic ring. Oxazole is another type of heterocycle which consists of an oxygen and a nitrogen atom in a five-membered ring . The chlorophenoxy group is a common moiety in many herbicides .
Molecular Structure Analysis
The compound’s structure can be analyzed using techniques like elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (^1H-NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Techniques like melting point analysis, IR, and ^1H-NMR can provide information about these properties .Aplicaciones Científicas De Investigación
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, this compound is used in the synthesis of organic materials such as dyes, pigments, and pharmaceuticals.
Mecanismo De Acción
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is an effective catalyst in a variety of reactions due to its ability to form a stable complex with the reactants. This complex is formed by the interaction of the electron-rich furan ring with the electron-poor aryl halide. This interaction leads to the formation of a five-membered ring which is then broken to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have a protective effect against oxidative stress and to modulate the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate is a highly versatile compound with a wide range of applications in both scientific research and industrial production. The advantages of using this compound in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
Direcciones Futuras
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate has a wide range of potential applications in both scientific research and industrial production. Future research should focus on exploring the potential applications of this compound in the synthesis of new compounds, the development of new catalysts, and the development of new materials. Additionally, further research should be conducted to explore the potential biochemical and physiological effects of this compound. Finally, research should be conducted to explore the potential for this compound to be used as a drug delivery system.
Métodos De Síntesis
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate can be synthesized from a variety of starting materials. The most common method of synthesis involves the reaction of a substituted furan with an aryl halide in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or toluene. The reaction of the furan and aryl halide produces the desired this compound in high yield.
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c17-11-3-5-13(6-4-11)21-10-16(19)22-9-12-8-15(23-18-12)14-2-1-7-20-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGZFFKVDOCDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-chloro-4-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574015.png)
![{[3-(methylsulfanyl)phenyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574017.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![[(3,5-dimethoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574036.png)
![2,5-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574052.png)
![1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574061.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)


![{[(2-methylphenyl)methyl]carbamoyl}methyl 3-fluorobenzoate](/img/structure/B6574085.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-(4-chlorophenyl)acetate](/img/structure/B6574096.png)
![{[(2-methylphenyl)methyl]carbamoyl}methyl 3,5-dimethoxybenzoate](/img/structure/B6574103.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B6574105.png)